molecular formula C32H26N2O4 B5091283 [4-[4-(4-Benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone

[4-[4-(4-Benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone

Cat. No.: B5091283
M. Wt: 502.6 g/mol
InChI Key: NKXLFUYPDPOCHN-UHFFFAOYSA-N
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Description

[4-[4-(4-Benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone is a complex organic compound characterized by its unique structure, which includes a piperazine ring and multiple benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(4-Benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the acylation of piperazine with benzoyl chloride, followed by further functionalization with additional benzoyl groups. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(4-Benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-[4-(4-Benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it valuable for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-[4-(4-Benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl groups can form hydrogen bonds or hydrophobic interactions with target sites, leading to inhibition or modulation of biological activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [4-[4-(4-Benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone: This compound is unique due to its multiple benzoyl groups and piperazine ring, which confer distinct chemical and biological properties.

    Bis(2-ethylhexyl) terephthalate: Another compound with benzoyl groups, but with different structural features and applications.

    Radical-triggered translocation compounds: These compounds share some reactivity patterns but differ in their specific functional groups and mechanisms.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications across multiple scientific disciplines. Its structural complexity and reactivity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[4-[4-(4-benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N2O4/c35-29(23-7-3-1-4-8-23)25-11-15-27(16-12-25)31(37)33-19-21-34(22-20-33)32(38)28-17-13-26(14-18-28)30(36)24-9-5-2-6-10-24/h1-18H,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXLFUYPDPOCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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